2-(2-(2-((2-Fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2-(2-((2-Fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple functional groups including a thioether, a pyrimidine ring, two amide groups, and a fluorobenzyl group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like amides would likely make the compound somewhat soluble in polar solvents. The compound’s melting and boiling points, as well as its density, would depend on the specifics of its molecular structure .Scientific Research Applications
Improved Syntheses and Antitumor Efficacy Prediction
Improved synthetic methods for related compounds, such as SAENTA analogs, have been developed to predict antitumor efficacy, specifically for drugs like gemcitabine. These methods involve S(N)Ar displacement reactions and are crucial for producing fluorescent probes that bind to specific transporters, such as hENT1, in cancer cells, aiding in the prediction of drug efficacy (Robins et al., 2010).
Heterocyclic Compound Synthesis for Anti-Inflammatory and Analgesic Agents
Novel heterocyclic compounds derived from visnaginone and khellinone, similar in complexity to the compound of interest, have been synthesized for their potential as anti-inflammatory and analgesic agents. These compounds have shown significant COX-2 inhibition and analgesic activities, highlighting their therapeutic potential (Abu‐Hashem et al., 2020).
Antibacterial Studies of Benzamide Thiourea Derivatives
The synthesis and antibacterial properties of related benzamide thiourea compounds have been investigated. These studies are essential for identifying new antibacterial agents in the face of rising antibiotic resistance (Sapari et al., 2014).
Anticonvulsant Activity of Benzothiazole Derivatives
Research on benzothiazole derivatives has demonstrated potential anticonvulsant activities, suggesting applications in the treatment of epilepsy or seizure disorders. These findings underline the importance of structural modifications in enhancing therapeutic effects (Liu et al., 2016).
Antimicrobial and Antifungal Activities
Synthesis and evaluation of substituted 2-aminobenzothiazoles derivatives have revealed significant antimicrobial and antifungal activities. This research contributes to the development of new treatments for infections caused by resistant microorganisms (Anuse et al., 2019).
Mechanism of Action
Properties
IUPAC Name |
2-[[2-[2-[(2-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3S/c21-15-7-3-1-5-12(15)11-29-20-23-13(10-18(27)25-20)9-17(26)24-16-8-4-2-6-14(16)19(22)28/h1-8,10H,9,11H2,(H2,22,28)(H,24,26)(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJUVFFRNVRLIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC(=CC(=O)N2)CC(=O)NC3=CC=CC=C3C(=O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.